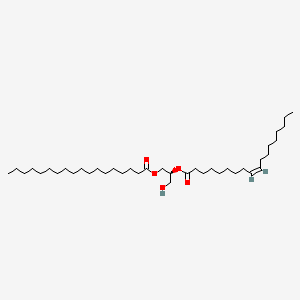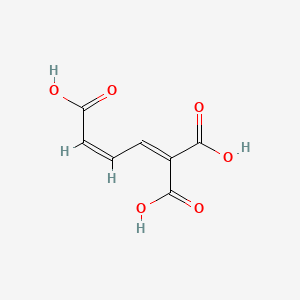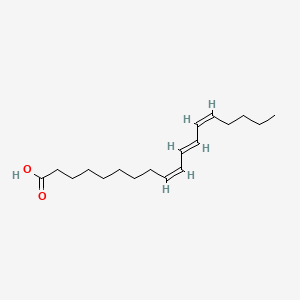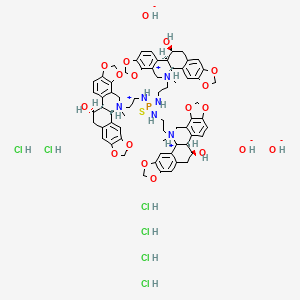
u Kraine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ukrain, also known as NSC-631570, is a semi-synthetic compound derived from the plant Chelidonium majus L. This plant contains a range of alkaloids, most notably chelidonine. Ukrain is primarily known for its potential anticancer properties and has been the subject of numerous pre-clinical and clinical investigations .
Preparation Methods
Ukrain is synthesized by conjugating thiophosphoric acid with chelidonine, an alkaloid extracted from Chelidonium majus L. The synthetic route involves the reaction of thiophosphoric acid with chelidonine under controlled conditions to form the final compound. Industrial production methods typically involve the extraction of chelidonine from the plant, followed by its chemical modification to produce Ukrain .
Chemical Reactions Analysis
Ukrain undergoes various chemical reactions, including:
Oxidation: Ukrain can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ukrain can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Ukrain has a wide range of scientific research applications:
Chemistry: In chemistry, Ukrain is studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: In biological research, Ukrain is used to study its effects on various cell lines and its potential as a therapeutic agent.
Medicine: Ukrain is primarily researched for its anticancer properties.
Industry: In the industrial sector, Ukrain is used in the development of new pharmaceuticals and as a potential treatment for various diseases
Mechanism of Action
The mechanism of action of Ukrain involves its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the depolarization of the mitochondrial membrane potential and activation of caspases, which are enzymes that play a crucial role in the apoptotic process. Ukrain’s proapoptotic activity is mediated via a mitochondrial death pathway, and it has been shown to selectively target cancer cells while sparing healthy cells .
Comparison with Similar Compounds
Ukrain is unique in its composition and mechanism of action. Similar compounds include other alkaloids derived from Chelidonium majus L., such as chelidonine, sanguinarine, and chelerythrine. While these compounds also exhibit anticancer properties, Ukrain’s specific combination of thiophosphoric acid and chelidonine sets it apart. Unlike other compounds, Ukrain has been shown to selectively target cancer cells without harming healthy cells, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C66H81Cl6N6O18PS |
|---|---|
Molecular Weight |
1522.1 g/mol |
IUPAC Name |
(1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;trihydroxide;hexahydrochloride |
InChI |
InChI=1S/C66H72N6O15PS.6ClH.3H2O/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72;;;;;;;;;/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89);6*1H;3*1H2/q+3;;;;;;;;;/p-3/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?;;;;;;;;;/m0........./s1 |
InChI Key |
LFTDQODXWHAEQD-FPEAUZLZSA-K |
Isomeric SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C.[OH-].[OH-].[OH-].Cl.Cl.Cl.Cl.Cl.Cl |
Canonical SMILES |
C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C.[OH-].[OH-].[OH-].Cl.Cl.Cl.Cl.Cl.Cl |
Synonyms |
NSC 631570 NSC-631570 NSC631570 ukrain ukrain compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


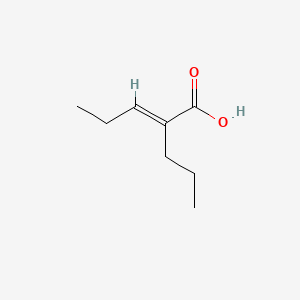
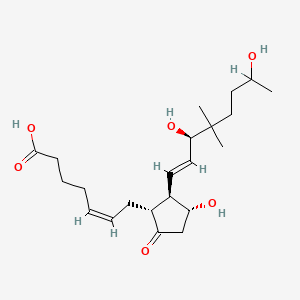
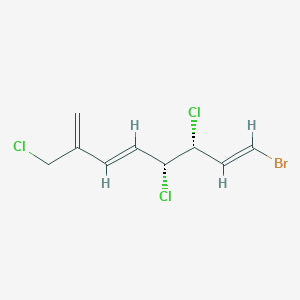
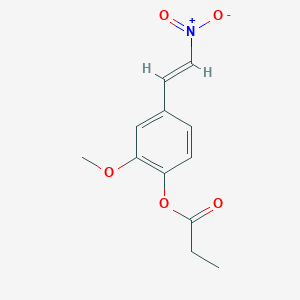
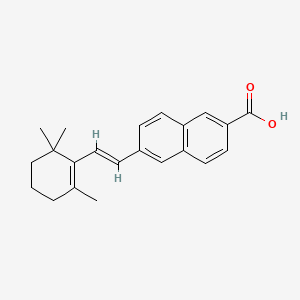
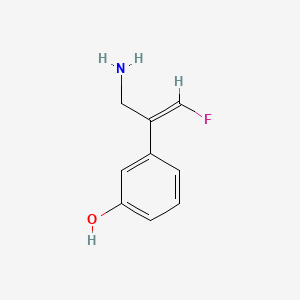
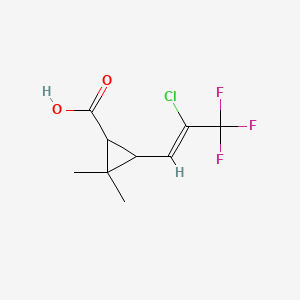
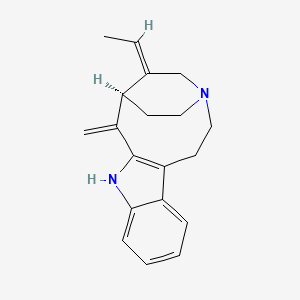
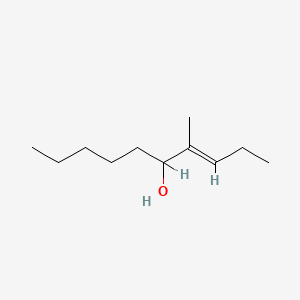
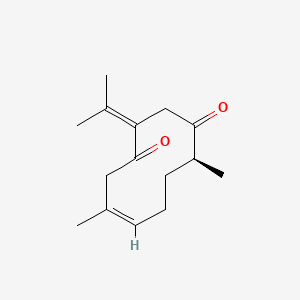
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
